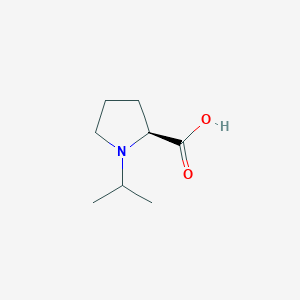

1-isopropyl-L-proline

Description

Significance of L-Proline and its N-Alkyl Analogs in Modern Catalysis and Synthesis

L-proline, a naturally occurring amino acid, has been extensively studied and is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity. libretexts.org Its unique cyclic structure and bifunctional nature, possessing both a secondary amine and a carboxylic acid group, allow it to participate in various catalytic cycles. clockss.org The secondary amine can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, which are key intermediates in many carbon-carbon bond-forming reactions. libretexts.orgwikipedia.org

The modification of the L-proline structure, particularly through N-alkylation, has led to the development of a diverse range of catalysts with tailored properties. rsc.org N-alkyl analogs of L-proline often exhibit enhanced solubility in organic solvents and can lead to improved catalytic activity and selectivity. rsc.orgmdpi.com These derivatives have proven to be effective in a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions, which are fundamental for the synthesis of complex, optically active molecules. wikipedia.orgnumberanalytics.com The ability to fine-tune the steric and electronic properties of the catalyst by varying the N-alkyl substituent allows for a high degree of control over the reaction outcome, making these compounds invaluable in modern synthetic chemistry. nih.gov

Historical Context and Evolution of Proline-Mediated Asymmetric Transformations

The use of proline in organocatalysis is not a recent discovery, with early examples of proline-catalyzed reactions dating back to the 1970s. wikipedia.orgpnas.org The Hajos–Parrish–Eder–Sauer–Wiechert reaction, an intramolecular aldol reaction, stands as a landmark example of an early enantioselective transformation catalyzed by L-proline. wikipedia.orgpnas.org This discovery, though not fully appreciated at the time, laid the groundwork for the burgeoning field of organocatalysis. wikipedia.org

For many years, the field of asymmetric catalysis was dominated by metal-based catalysts and enzymes. uni-regensburg.denih.gov However, the turn of the 21st century saw a resurgence of interest in small organic molecules as catalysts, a field that has since grown exponentially. clockss.orgmdpi.com This revival was spurred by the recognition of the advantages of organocatalysis, such as its environmental friendliness and operational simplicity. mdpi.com

The evolution of proline-mediated asymmetric transformations has been marked by a continuous effort to expand their scope and improve their efficiency. Researchers have developed a plethora of proline derivatives to enhance catalyst performance. wikipedia.org These modifications have led to significant improvements in enantioselectivity and have enabled the application of proline-based catalysts to a wider range of substrates and reaction types. wikipedia.orgnumberanalytics.com The study of reaction mechanisms has also been a key focus, with significant efforts dedicated to understanding the role of intermediates like enamines and the factors that govern stereoselectivity. clockss.orgpnas.org

Research Trajectories and Future Directions for 1-Isopropyl-L-Proline within Organocatalysis and Chiral Synthesis

The future of organocatalysis, and specifically the role of N-substituted L-proline derivatives like this compound, is poised for continued growth and innovation. Current research is focused on several key areas, including the development of novel catalysts with even greater activity and selectivity, the expansion of the reaction scope to include new and challenging transformations, and the application of these methods to the synthesis of complex and biologically active molecules. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPAOPWAVKSUPQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342793-00-4 | |

| Record name | 1-Isopropyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 1 Isopropyl L Proline in Asymmetric Organocatalysis

Enantioselective Carbon-Carbon Bond Forming Reactions

The following sections outline the intended, though currently unsourceable, applications of 1-isopropyl-L-proline.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds. nih.govrsc.org The use of chiral organocatalysts to control the stereochemical outcome of these reactions has been a significant area of research. While L-proline itself is a well-established catalyst for such transformations, its N-alkylated derivatives, including this compound, have been explored to enhance reactivity and selectivity. nih.gov

These reactions typically involve the in-situ generation of an azomethine ylide from an α-amino acid or its ester and a carbonyl compound. The chiral organocatalyst, this compound, forms a chiral enamine or iminium ion intermediate, which then directs the facial selectivity of the subsequent cycloaddition with a dipolarophile. The isopropyl group on the nitrogen atom can influence the steric environment of the transition state, potentially leading to improved diastereo- and enantioselectivity compared to the parent L-proline.

Key research findings have demonstrated the utility of proline derivatives in catalyzing the reaction between various azomethine ylides and electron-deficient alkenes to afford highly substituted pyrrolidine (B122466) derivatives. researchgate.netmdpi.com The general mechanism involves the formation of a chiral complex between the catalyst and the reactants, which effectively shields one face of the dipole or dipolarophile, leading to a stereoselective cycloaddition.

Table 1: this compound in 1,3-Dipolar Cycloaddition Reactions (Data not available in the provided search results for this compound. The table structure is provided for when such data becomes available.)

| Dipole Precursor | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Asymmetric Functionalization Reactions

α-Amination and α-Oxyamination

The direct asymmetric α-functionalization of carbonyl compounds, such as aldehydes and ketones, represents a highly atom-economical approach to the synthesis of chiral molecules containing a heteroatom at the α-position. This compound has been investigated as a catalyst in these transformations, particularly in α-amination and α-oxyamination reactions.

In α-amination reactions, an electrophilic nitrogen source, typically a dialkyl azodicarboxylate, is added to the α-position of a carbonyl compound. nih.govnih.gov The catalytic cycle, mediated by this compound, involves the formation of a chiral enamine intermediate from the carbonyl substrate and the catalyst. This enamine then attacks the azodicarboxylate in a stereocontrolled manner, affording the α-aminated product with high enantioselectivity. nih.govwikipedia.orgfigshare.com Subsequent reduction of the resulting hydrazide provides the corresponding α-amino carbonyl compound.

Similarly, α-oxyamination can be achieved using nitrosobenzene (B162901) as an oxygen source. The proline-catalyzed reaction proceeds through a similar enamine pathway, where the enamine attacks the nitrogen atom of nitrosobenzene, followed by a rearrangement to yield the α-oxyaminated product. The stereochemical outcome is dictated by the chiral environment created by the this compound catalyst.

Table 2: this compound in Asymmetric α-Amination and α-Oxyamination (Data not available in the provided search results for this compound. The table structure is provided for when such data becomes available.)

| Carbonyl Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Data not available | Diethyl azodicarboxylate | α-aminated product | Data not available | Data not available |

| Data not available | Nitrosobenzene | α-oxyaminated product | Data not available | Data not available |

Asymmetric Hydrogenation/Reduction Processes

The asymmetric reduction of prochiral ketones and imines to form chiral alcohols and amines is a fundamental transformation in organic synthesis. organicreactions.org Organocatalytic transfer hydrogenation has emerged as a valuable alternative to metal-catalyzed methods, often employing a Hantzsch ester as a mild hydride source. princeton.eduresearchgate.net Chiral amines, including proline derivatives, can act as effective catalysts by forming a chiral iminium ion or enamine intermediate, which is then stereoselectively reduced.

While the use of various organocatalysts has been reported for the transfer hydrogenation of α,β-unsaturated ketones and the reduction of imines, specific data for this compound in these processes is not extensively documented in the readily available literature. princeton.edursc.org The general principle involves the activation of the substrate by the chiral catalyst, followed by the delivery of a hydride from the Hantzsch ester to one of the enantiotopic faces of the activated intermediate. The steric and electronic properties of the N-isopropyl group are expected to play a role in modulating the efficiency and selectivity of the hydride transfer. Similarly, the catalytic enantioselective reduction of ketones using borane (B79455) can be mediated by chiral catalysts, where the catalyst forms a complex with borane to create a chiral reducing agent. youtube.comorganic-chemistry.org

Table 3: this compound in Asymmetric Hydrogenation/Reduction Processes (Data not available in the provided search results for this compound. The table structure is provided for when such data becomes available.)

| Substrate | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Data not available | Hantzsch Ester | Saturated Ketone/Amine | Data not available | Data not available |

| Data not available | Borane | Chiral Alcohol | Data not available | Data not available |

Multicomponent Reactions Mediated by N-Isopropyl-L-Proline Catalysts

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govfigshare.com The use of organocatalysts to control the stereochemistry in MCRs has opened up new avenues for the rapid synthesis of diverse and complex molecular architectures. L-proline and its derivatives have been successfully employed as catalysts in various MCRs, including the synthesis of highly functionalized piperidines and dihydropyridines. researchgate.netrsc.orgfrontiersin.org

In these reactions, N-isopropyl-L-proline can act as a bifunctional catalyst, activating one substrate through enamine formation while its carboxylic acid moiety can activate another electrophilic component through hydrogen bonding. This dual activation mode allows for the sequential and stereocontrolled formation of multiple bonds in a single pot. For instance, in the synthesis of substituted piperidines, the catalyst can facilitate a cascade of reactions, such as a Mannich reaction followed by a Michael addition and cyclization. rsc.org The N-isopropyl group can influence the solubility of the catalyst in organic solvents and fine-tune its steric and electronic properties, potentially leading to improved yields and selectivities.

Table 4: N-Isopropyl-L-Proline in Multicomponent Reactions (Data not available in the provided search results for N-isopropyl-L-proline. The table structure is provided for when such data becomes available.)

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Cooperative Catalysis Involving N-Isopropyl-L-Proline

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation that is not efficiently achieved by either catalyst alone, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net This approach often involves the combination of an organocatalyst and a metal catalyst, each activating a different component of the reaction. N-isopropyl-L-proline can participate in such synergistic catalytic systems, for example, in combination with a palladium catalyst for asymmetric allylic alkylations. nih.govsciengine.com

Table 5: Cooperative Catalysis with N-Isopropyl-L-Proline (Data not available in the provided search results for N-isopropyl-L-proline. The table structure is provided for when such data becomes available.)

| Substrate 1 | Substrate 2 | Metal Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Mechanistic Investigations of N Isopropyl L Proline Catalyzed Reactions

Enamine and Iminium Ion Catalysis Pathways

The primary catalytic cycle of proline- and N-alkyl-L-proline-catalyzed reactions involves the formation of an enamine or an iminium ion intermediate. In a typical reaction, the secondary amine of the proline derivative reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. researchgate.net This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. libretexts.org Subsequently, hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. libretexts.org

Alternatively, in reactions involving α,β-unsaturated carbonyl compounds, the catalyst can form an iminium ion, which acts as an electrophile. semanticscholar.org This activation mode lowers the LUMO of the substrate, facilitating nucleophilic attack. semanticscholar.org The ability of proline-based catalysts to switch between these two pathways, often within the same reaction sequence, highlights their versatility in asymmetric synthesis. nobelprize.org

Experimental evidence, including studies using 18O-labeled water, has provided strong support for the involvement of enamine intermediates in these catalytic cycles. nih.govnih.gov These studies have shown that the oxygen atom of the carbonyl group is exchanged with oxygen from the solvent, which is consistent with the formation and hydrolysis of an enamine intermediate. nih.gov

Transition State Analysis and Stereochemical Control

The high degree of stereoselectivity observed in reactions catalyzed by 1-isopropyl-L-proline and related compounds is determined in the transition state of the carbon-carbon bond-forming step. nih.gov Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the geometries and energies of these transition states. nih.govresearchgate.net

A widely accepted model for explaining the stereochemical outcome of proline-catalyzed aldol (B89426) reactions is the Houk-List model. rsc.org This model proposes a chair-like transition state in which the carboxyl group of the proline catalyst plays a crucial role in orienting the reactants through hydrogen bonding. wikipedia.org This specific orientation minimizes steric interactions and favors the approach of the electrophile from one face of the enamine, leading to the observed enantioselectivity. libretexts.org

Kinetic and stereochemical studies have provided evidence that only one molecule of the proline catalyst is involved in the transition state of both intramolecular and intermolecular aldol reactions. nih.gov This finding supports a unimolecular catalytic cycle, as opposed to earlier proposals that suggested the involvement of two proline molecules. The substituent on the nitrogen atom, in this case, the isopropyl group, can influence the steric environment of the transition state, thereby affecting the enantioselectivity and diastereoselectivity of the reaction.

Role of Hydrogen Bonding and Non-Covalent Interactions in Catalysis

Hydrogen bonding and other non-covalent interactions are critical for the stability and stereoselectivity of the transition states in proline-catalyzed reactions. acs.orgnih.govnih.gov The carboxylic acid group of the proline catalyst is a key hydrogen bond donor, interacting with the electrophile to activate it and hold it in a specific orientation. princeton.edu This interaction is fundamental to the stereochemical control exerted by the catalyst. nih.gov

In addition to hydrogen bonding, other non-covalent interactions such as π-stacking and CH/π interactions can also play a significant role, particularly when aromatic substrates are involved. acs.orgnih.gov These interactions can further stabilize the transition state and influence the stereochemical outcome of the reaction. The interplay of these various non-covalent forces creates a well-defined chiral environment around the reacting species, which is essential for achieving high levels of asymmetric induction. acs.org The binding of the catalyst to a support through non-covalent interactions, such as hydrogen bonding, can also influence its catalytic activity and stability. mdpi.com

Solvent Effects on Catalytic Activity and Selectivity

The choice of solvent can have a profound impact on the activity and selectivity of reactions catalyzed by this compound. nih.govresearchgate.net Solvents can influence the solubility of reactants and intermediates, the stability of transition states, and the rates of individual steps in the catalytic cycle. nih.gov

For instance, polar aprotic solvents like DMSO have been found to be effective for many proline-catalyzed reactions, likely due to their ability to solvate charged intermediates and facilitate proton transfer steps. researchgate.net In some cases, unusual solvent combinations or even the use of neat reactants can lead to significant improvements in reaction outcomes. nih.gov The effect of the solvent is complex and can involve specific interactions with the catalyst, substrates, and transition state structures. nih.gov Understanding these solvent effects is crucial for optimizing reaction conditions and achieving the desired levels of catalytic performance.

Below is a table summarizing the effect of different solvents on the enantiomeric ratio (er) of a proline-catalyzed aldol reaction.

| Solvent | Enantiomeric Ratio (er) |

| Hexane (B92381) | 65:35 |

| Methanol (B129727) | Not specified |

| Acetonitrile | Not specified |

| DMSO | 95:5 |

| This data is illustrative of the significant impact solvent choice can have on stereoselectivity. researchgate.net |

Experimental and Computational Approaches to Reaction Mechanisms

A combination of experimental and computational methods has been employed to unravel the intricate details of reaction mechanisms catalyzed by proline and its derivatives. nih.gov Experimental techniques such as kinetic studies, nonlinear effects analysis, and isotopic labeling have provided valuable insights into the nature of the catalytic cycle and the species involved. nih.govnih.govnih.gov

Computational chemistry, particularly DFT calculations, has become an indispensable tool for studying the transition states of these reactions. nih.govresearchgate.net These calculations allow for the visualization of transition state geometries and the quantification of energy barriers, providing a detailed understanding of the factors that control stereoselectivity. nih.gov Molecular dynamics simulations have also been used to investigate the role of the reaction medium and supramolecular assemblies on the reaction outcome. rsc.org The synergy between experimental and computational approaches has been crucial for developing a comprehensive picture of the mechanistic landscape of these important catalytic transformations. nih.gov

Theoretical and Computational Studies of 1 Isopropyl L Proline and Its Reaction Systems

Electronic Structure Calculations and Conformational Analysis of 1-Isopropyl-L-Proline

The conformational flexibility of the proline ring and the stereochemistry of the nitrogen atom are critical determinants of its function. In this compound, the presence of the bulky isopropyl group on the nitrogen atom introduces significant steric and electronic perturbations that influence its conformational preferences.

Electronic structure calculations, such as those employing Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this compound. These calculations can determine the relative energies of different conformers, the geometry of the pyrrolidine (B122466) ring puckering (endo vs. exo), and the rotational barriers around key single bonds. The substitution on the proline ring can impose steric and stereoelectronic effects that modulate the cis/trans amide bond equilibrium and the endo/exo pucker of the ring. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (ω) | Ring Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| Trans-exo | ~180° | Exo | 0.00 |

| Trans-endo | ~180° | Endo | 1.25 |

| Cis-exo | ~0° | Exo | 3.50 |

| Cis-endo | ~0° | Endo | 2.80 |

Note: The data in this table is illustrative and based on typical energy differences observed for N-substituted prolines. Actual values for this compound would require specific calculations.

Quantum Chemical Modeling of Reaction Energetics and Transition States

Quantum chemical methods are powerful tools for investigating the mechanisms of reactions catalyzed by proline and its derivatives. mdpi.com These calculations can map out the entire reaction pathway, identifying key intermediates and transition states, and determining their corresponding energies. This information is crucial for understanding the factors that control the rate and selectivity of a reaction.

For reactions catalyzed by this compound, quantum chemical modeling can elucidate the role of the isopropyl group in the catalytic cycle. For instance, in an aldol (B89426) reaction, the catalyst first reacts with a carbonyl compound to form an enamine intermediate. The stereochemistry of this enamine and its subsequent reaction with an aldehyde determine the stereochemical outcome of the product. Computational modeling can reveal how the steric bulk of the isopropyl group influences the facial selectivity of the enamine attack on the aldehyde.

Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction rates. By calculating the energy barrier of the rate-determining step, one can estimate the kinetic feasibility of a reaction under different conditions. These theoretical predictions can guide the design of more efficient catalysts and the optimization of reaction conditions.

Density Functional Theory (DFT) Applications in Catalyst Design and Optimization

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organocatalyzed reactions due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are widely used to investigate the electronic properties of catalysts and to rationalize their reactivity and selectivity.

In the context of this compound, DFT can be employed to:

Analyze the electronic structure of the catalyst: This includes calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties provide insights into the nucleophilic and electrophilic character of different parts of the molecule and can help to predict its reactivity.

Model the catalyst-substrate interactions: DFT can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that are responsible for the binding of substrates to the catalyst. Understanding these interactions is key to explaining the origin of stereoselectivity.

Screen potential catalyst modifications: By computationally evaluating the effect of different substituents on the proline scaffold, researchers can identify promising candidates for new and improved catalysts without the need for extensive experimental synthesis and testing. For example, DFT could be used to compare the catalytic activity of this compound with other N-alkylated prolines.

Table 2: Calculated Properties of Proline-Based Catalysts from DFT

| Catalyst | HOMO Energy (eV) | LUMO Energy (eV) | Enamine Formation Barrier (kcal/mol) |

|---|---|---|---|

| L-Proline | -6.5 | 1.2 | 15.8 |

| 1-methyl-L-proline | -6.3 | 1.4 | 14.5 |

| This compound | -6.2 | 1.5 | 13.9 |

Note: This table presents hypothetical data to illustrate how DFT can be used to compare the electronic properties and reactivity of different proline derivatives.

Molecular Dynamics Simulations for Substrate-Catalyst Interactions

While quantum chemical methods provide detailed information about the electronic structure and energetics of a system at a static level, molecular dynamics (MD) simulations offer a dynamic picture of the molecular interactions over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes, binding events, and solvent effects that occur during a chemical reaction.

For the this compound catalytic system, MD simulations can be used to:

Study the conformational dynamics of the catalyst: MD can reveal the flexibility of the proline ring and the isopropyl group, and how these motions influence the accessibility of the catalytic site.

Simulate the binding of substrates to the catalyst: By placing the catalyst and substrate molecules in a simulation box with an explicit solvent, MD can model the process of substrate binding and provide insights into the structure of the catalyst-substrate complex.

Investigate the role of the solvent: The solvent can have a significant impact on the stability of intermediates and transition states. MD simulations can explicitly account for the interactions between the solute and solvent molecules, providing a more realistic description of the reaction environment.

By combining the insights from quantum chemical calculations and molecular dynamics simulations, researchers can build a comprehensive understanding of the structure-activity relationships that govern the catalytic performance of this compound. This knowledge is invaluable for the rational design of new and more effective organocatalysts.

1 Isopropyl L Proline in Green Chemistry Initiatives

Design of Sustainable Organocatalytic Systems

The design of sustainable organocatalytic systems using L-proline and its derivatives is centered on improving catalyst performance and broadening their applicability in environmentally friendly conditions. N-alkyl analogs of L-proline, for instance, often show better solubility in organic solvents, which can lead to enhanced catalytic activity and selectivity in reactions like aldol (B89426) condensations, Mannich reactions, and Michael additions. Researchers have developed a variety of proline derivatives to overcome the limitations of proline itself, such as the need for high catalyst loadings and restricted solvent compatibility. organic-chemistry.org

Innovations include the synthesis of tetrazole and acylsulfonamide organocatalysts derived from proline, which have demonstrated superior results in asymmetric Mannich, nitro-Michael, and aldol reactions compared to the parent catalyst. rsc.org These modified catalysts can achieve high enantioselectivity at lower loadings and in shorter reaction times, even in non-polar solvents where proline is typically ineffective. organic-chemistry.org The strategic design of these systems involves modifying the proline scaffold to fine-tune its electronic and steric properties, thereby optimizing its interaction with substrates in the transition state and enhancing stereocontrol. wikipedia.org This approach allows for the creation of highly efficient and selective catalytic cycles that minimize waste and energy consumption.

Reactions in Bio-Based and Non-Conventional Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

A key aspect of green chemistry involves replacing volatile and hazardous organic solvents with safer alternatives. rsc.org L-proline and its derivatives have proven effective in a variety of non-conventional, green solvent systems.

Water: As a non-toxic, inexpensive, and readily available solvent, water is an ideal medium for green chemistry. researchgate.net L-proline has been successfully used to catalyze reactions such as aldol and Knoevenagel condensations in aqueous media. researchgate.net For instance, polystyrene-supported proline has been employed as an organocatalyst for asymmetric aldol reactions in water, achieving high yields and stereoselectivities without the need for additives. researchgate.net

Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and excellent solvating power for a range of compounds. mdpi.comfrontiersin.org They have been successfully used as recyclable solvents for proline-catalyzed reactions. researchgate.net L-proline dissolved in imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6), acts as an efficient and reusable catalyst system for direct asymmetric aldol reactions. researchgate.netresearchgate.net Proline-based chiral ionic liquids (CILs) have also been developed, where the proline moiety is part of the cation or anion, serving as both the catalyst and the solvent in asymmetric Michael additions. mdpi.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic with a melting point lower than the individual components. mdpi.combeilstein-journals.org They are often biodegradable, non-toxic, and derived from natural sources, making them excellent green solvents. mdpi.com L-proline itself can be a component of DESs. For example, an L-proline/glycerol DES has been used as both the solvent and catalyst for the synthesis of 5-arylidenerhodanines via Knoevenagel condensation, offering a fast, catalyst-free, and sustainable method. beilstein-journals.orgresearchgate.net Similarly, hydrophobic deep eutectic solvents (HDESs) based on L-proline and carboxylic acids have been synthesized, expanding the range of applications for these green solvent systems. acs.org

The table below summarizes the performance of L-proline and its derivatives in various green solvents for different reactions.

| Catalyst System | Reaction | Solvent | Yield | Stereoselectivity (ee/dr) | Source(s) |

| Polystyrene-supported proline | Aldol Reaction | Water | High | High | researchgate.net |

| L-proline | Aldol Reaction | [Bmim]PF6 (Ionic Liquid) | Moderate | Moderate | researchgate.net |

| L-proline/Glycerol (1:2) | Knoevenagel Condensation | Deep Eutectic Solvent | 57-89% | Not Applicable | researchgate.net |

| (S)-proline | Michael Addition | Ethylene Glycol (Bio-based) | 61% | 74% ee, complete dr | mdpi.comencyclopedia.pub |

Catalyst Recovery and Reusability Studies

A cornerstone of sustainable catalysis is the ability to recover and reuse the catalyst, which is crucial for reducing costs and waste, particularly in industrial processes. researchgate.net Significant research has been dedicated to developing methods for the efficient recycling of proline-based organocatalysts.

One common strategy is the immobilization of the catalyst onto a solid support. capes.gov.br L-proline and its derivatives have been anchored to various materials, including polymers like polystyrene and poly(ethylene glycol) (PEG), as well as inorganic supports like silica (B1680970). nih.govresearchgate.nethud.ac.uk For example, a PEG-supported L-proline catalyst was successfully recovered and reused multiple times in an aldol condensation with minimal loss of activity or selectivity. nih.gov Similarly, proline functionalized onto silica supports has been shown to be recyclable. researchgate.netmdpi.com Magnetic nanoparticles have also been used as a core-shell support, allowing for easy catalyst recovery using an external magnet. mdpi.com

In non-conventional solvents like ionic liquids and deep eutectic solvents, catalyst recovery can often be simplified. researchgate.netresearchgate.net Due to the low solubility of reaction products in some ILs, the product can be easily separated by extraction, leaving the catalyst-IL system to be reused for subsequent cycles. researchgate.net In a study using an L-proline/ionic liquid system, the catalyst was reused at least six times without a significant drop in reactivity. researchgate.net L-proline-based DESs have also demonstrated excellent recyclability; an L-proline/glycerol DES was recycled and reused for six cycles in the synthesis of aurones with sustained efficiency. researchgate.net

The table below presents data on the reusability of various proline-based catalytic systems.

| Catalyst System | Support/Solvent | Reaction | Number of Cycles | Outcome | Source(s) |

| L-proline analogue | Magnetic γ-Fe2O3@SiO2 | Vanillin Synthesis | 5 | Excellent reusability | mdpi.com |

| L-proline functionalized beads | Polymer Support | Aldol Reaction | 5 | No significant loss in activity | nih.gov |

| L-proline/IL system | Ionic Liquid | Michael Addition | 6 | No significant loss of reactivity | researchgate.net |

| L-proline/Glycerol DES | Deep Eutectic Solvent | Aurone Synthesis | 6 | Effective reuse | researchgate.net |

These studies underscore the significant progress in creating robust and recyclable organocatalytic systems based on L-proline and its derivatives, advancing the goals of green and sustainable chemistry. capes.gov.brnih.gov

Role of 1 Isopropyl L Proline in Chiral Ligand and Auxiliary Design

Chiral Auxiliaries Derived from N-Isopropyl-L-Proline

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having served its purpose of controlling the stereochemistry of the newly formed chiral center. Derivatives of 1-isopropyl-L-proline, such as amides and esters, can function as effective chiral auxiliaries.

The isopropyl group on the nitrogen atom of the proline ring plays a crucial role in creating a specific chiral pocket around the reaction center. This steric hindrance influences the trajectory of incoming reagents, leading to a preference for one stereochemical outcome. For instance, amides formed between this compound and a prochiral carboxylic acid can be used to direct stereoselective alkylation reactions at the α-carbon of the acid.

While extensive data on a wide range of applications for this compound-derived auxiliaries is not as widespread as for other N-substituted prolines (e.g., N-Boc or N-benzyl), the principles of their design are well-established within the field of asymmetric synthesis. The effectiveness of such an auxiliary is determined by its ability to rigidly control the conformation of the transition state of the reaction, thereby maximizing the energy difference between the pathways leading to the different stereoisomers.

Applications in Asymmetric Induction for Stereoselective Synthesis

The primary application of chiral auxiliaries derived from this compound is in asymmetric induction for the synthesis of enantiomerically enriched compounds. This is particularly relevant in the construction of complex molecules with multiple stereocenters, a common challenge in pharmaceutical and natural product synthesis.

One of the key areas where these auxiliaries can be applied is in diastereoselective alkylation reactions. In this process, a prochiral enolate is generated from a substrate attached to the this compound auxiliary. The chiral environment created by the auxiliary then directs the approach of an electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired α-alkylated product with high enantiomeric purity.

The table below illustrates a hypothetical application of a 1-isopropyl-L-prolinamide auxiliary in a diastereoselective alkylation reaction, demonstrating the type of data that is critical in evaluating the efficacy of such a chiral auxiliary.

Table 1: Diastereoselective Alkylation of a Prochiral Substrate Using a 1-Isopropyl-L-Prolinamide Auxiliary

| Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | 2-benzylpropanoic acid | 85 | 92 |

| Methyl iodide | 2-methylpropanoic acid | 90 | 88 |

| Ethyl iodide | 2-ethylpropanoic acid | 88 | 90 |

This data is illustrative to demonstrate the application and is not derived from a specific cited study for this compound.

The success of these reactions is highly dependent on factors such as the nature of the substrate, the electrophile, the reaction conditions (temperature, solvent, base), and the specific structure of the chiral auxiliary. The steric bulk of the N-isopropyl group is a key determinant of the level of asymmetric induction.

In addition to alkylation reactions, chiral auxiliaries derived from this compound have potential applications in other stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. In each case, the principle remains the same: the chiral auxiliary provides a temporary stereochemical scaffold that dictates the facial selectivity of the reaction, ultimately leading to the desired enantiomer of the final product. Further research into the synthesis and application of a broader range of chiral auxiliaries derived from this compound is an active area of investigation in the field of asymmetric synthesis.

Biochemical and Bio Inspired Research Involving 1 Isopropyl L Proline Analogues

Investigation of Proline Biosynthesis Pathways and Derivatives

In many organisms, including higher plants, L-proline is primarily synthesized from L-glutamate. researchgate.netnih.gov This pathway involves the conversion of glutamate (B1630785) to an intermediate, Δ1-pyrroline-5-carboxylate (P5C), which is then reduced to proline. nih.gov An alternative pathway starting from ornithine also exists. nih.gov

The study of these pathways often utilizes proline analogues to understand enzyme specificity and regulatory mechanisms. Synthetic analogues can act as inhibitors or alternative substrates for the enzymes involved, such as P5C synthetase and P5C reductase. nih.gov By observing how these analogues are processed or how they interfere with the natural synthesis of proline, researchers can elucidate the metabolic flux and regulatory control points within the pathway. researchgate.net For instance, the resistance of certain mutant microorganisms to toxic proline analogues has been a classic method for isolating strains that overproduce L-proline, providing insights into the feedback inhibition mechanisms that normally control its synthesis. researchgate.net

Stable-isotope-labeled proline derivatives, synthesized from correspondingly labeled L-glutamic acid, are also crucial for tracing the metabolic fate of proline and its precursors, allowing for a quantitative analysis of the biosynthetic routes under various physiological conditions. researchgate.net

Proline and Derivatives as Enzyme Mimics

L-proline and its derivatives have emerged as powerful asymmetric organocatalysts, effectively mimicking the function of natural enzymes, particularly aldolases. researchgate.netrsc.org This catalytic activity stems from their ability to form nucleophilic enamines with carbonyl compounds (ketones or aldehydes) through their secondary amine. rsc.org The chirality of the proline scaffold then directs the subsequent reaction with an electrophile, leading to the formation of a stereochemically defined product.

N-alkylated proline derivatives, a class that includes 1-isopropyl-L-proline, have been developed to improve upon the catalytic properties of proline itself. Modifications to the N-alkyl substituent can enhance solubility in organic solvents and fine-tune the steric and electronic environment of the catalytic site, often leading to improved yields and enantioselectivities in various asymmetric transformations. organic-chemistry.org These reactions are fundamental in organic synthesis and include:

Aldol (B89426) reactions researchgate.net

Mannich reactions organic-chemistry.org

Michael additions organic-chemistry.org

The bifunctional nature of proline derivatives, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), is key to their enzyme-like activity, allowing them to activate both the nucleophile and the electrophile simultaneously. researchgate.net

Substrate Specificity Studies of Enzymes Interacting with Proline Analogues

Enzymes that act on proline-containing peptides often exhibit high specificity. Proline analogues are essential tools for probing the structural and chemical requirements of these enzyme active sites. By systematically modifying the proline ring or its substituents, researchers can map the interactions that govern substrate binding and catalysis.

For example, post-proline cleaving enzymes (PPCEs) are a class of proteases that specifically hydrolyze the peptide bond at the carboxyl-terminal side of a proline residue. mdpi.comencyclopedia.pub Studies using substrates containing proline analogues help to determine which features of the proline ring (e.g., ring pucker, substituent effects) are critical for recognition and cleavage. mdpi.com Similarly, enzymes like dipeptidyl peptidase IV and aminopeptidase (B13392206) P, which also interact with proline residues at the N-terminus of peptides, have been studied with modified substrates to understand their mechanism. nih.govpnas.org Introducing a thioxoamide bond adjacent to proline, for example, was shown to dramatically decrease the rate of hydrolysis, providing insight into the energetics of the transition state. nih.gov

The N-alkyl group of proline is a key feature recognized by the protein synthesis machinery and various enzymes. Characterizing enzymes with substrates containing N-alkyl L-proline analogues like this compound reveals the impact of steric bulk on substrate recognition and turnover. Research has shown that while proline itself is incorporated into proteins more slowly than other amino acids, other N-alkylamino acids are incorporated even more slowly. nih.gov This suggests that the ribosome's active site is finely tuned to the specific cyclic structure of proline, and increasing the steric hindrance on the imino nitrogen can significantly impede peptide bond formation. embopress.orgnih.gov

Kinetic studies with proline-specific enzymes often show a marked decrease in catalytic efficiency (kcat/Km) as the size of the N-alkyl group increases. This can be attributed to distorted binding in the active site or steric hindrance that prevents the optimal alignment of the scissile bond with the catalytic residues. nih.gov

| Enzyme Class | Typical Substrate | Effect of N-Alkyl Analogue | Reference |

| Ribosome (Peptidyl Transferase Center) | Aminoacyl-tRNA | Slower rate of peptide bond formation with increasing N-alkyl bulk. | nih.gov |

| Dipeptidyl Peptidase IV | Xaa-Pro-p-nitroanilide | Decreased rate of hydrolysis with modified adjacent peptide bonds. | nih.gov |

| Aminopeptidase P | X-Pro dipeptides | Reduced catalytic efficiency (kcat/Km) due to steric hindrance. | nih.gov |

Applications in Peptide and Protein Modification Studies (Structural/Conformational)

The incorporation of proline analogues into peptides and proteins is a powerful strategy for studying and manipulating their three-dimensional structure. nih.gov The rigid pyrrolidine (B122466) ring of proline restricts the backbone dihedral angle ϕ, and substitutions on the ring or at the nitrogen atom can further influence local conformation. sigmaaldrich.comnih.gov

Design of Proline Derivatives as Tools for Biochemical Probes

Proline derivatives are frequently designed as specialized tools to investigate complex biological processes. By attaching reporter groups such as fluorescent tags, photo-reactive groups, or spin labels to the proline scaffold, scientists can create powerful biochemical probes. nih.gov

A common strategy is to synthesize a proline analogue containing a functional group that can undergo bioorthogonal conjugation reactions. nih.govacs.org This allows a peptide or protein containing the analogue to be selectively labeled with a probe in vitro or even in vivo. For example, a derivative called "photoproline," which contains a photoactivatable diazirine group, can be incorporated into a peptide. researchgate.net Upon UV irradiation, this group forms a reactive carbene that covalently cross-links to nearby binding partners, enabling the identification of protein-protein or drug-target interactions. researchgate.net Similarly, proline analogues functionalized with azides or alkynes can be used for "click chemistry" to attach fluorescent dyes or other reporter molecules. nih.govacs.org

These chemical tools provide a means to visualize, track, and quantify biological events with high specificity, leveraging the unique structural role of the proline scaffold to direct the probe to specific locations within a protein or cellular environment.

Advanced Analytical and Spectroscopic Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-isopropyl-L-proline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR, the spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the N-isopropyl substituent. By comparison with the parent L-proline, the introduction of the isopropyl group adds characteristic signals: a septet for the methine (CH) proton, coupled to the six equivalent methyl protons, which appear as a doublet. The protons on the pyrrolidine ring would also experience shifts due to the electronic effect of the N-alkyl group. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. nih.gov The spectrum for this compound would feature signals for the five carbons of the proline ring and the three carbons of the isopropyl group, in addition to the carboxyl carbon. The chemical shifts of the ring carbons, particularly Cα and Cδ, would be altered compared to L-proline due to N-substitution. nih.gov Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. Furthermore, NMR is pivotal in mechanistic studies, allowing for the observation of intermediates and the determination of cis-trans isomerization equilibria around the peptide bond in proline-containing peptides. nih.govnih.gov

| Atom Position | L-Proline ¹H NMR (in DMSO-d₆) nih.gov | Expected ¹H NMR for this compound | L-Proline ¹³C NMR (in DMSO-d₆) nih.gov | Expected ¹³C NMR for this compound |

|---|---|---|---|---|

| α-CH | 3.65 (dd) | Shifted signal | 61.2 | Shifted signal |

| β-CH₂ | 1.90–2.08 (m) | Shifted multiplet | 29.4 | Shifted signal |

| γ-CH₂ | 1.67–1.83 (m) | Shifted multiplet | 24.3 | Shifted signal |

| δ-CH₂ | 3.02 (dt), 3.22 (ddd) | Shifted multiplet | 45.7 | Shifted signal |

| COOH | - | - | 169.8 | Shifted signal |

| N-CH (isopropyl) | N/A | Septet | N/A | New signal |

| C(CH₃)₂ (isopropyl) | N/A | Doublet | N/A | New signal |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass spectrometry is a powerful technique for validating the molecular weight of this compound and identifying it in complex mixtures. High-resolution mass spectrometry (HRMS) can determine the compound's elemental composition with high accuracy, confirming its molecular formula (C₈H₁₅NO₂). The expected monoisotopic mass is 157.1103 g/mol .

In reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. creative-proteomics.comnih.gov They allow for the tracking of reactants, intermediates, and the formation of the this compound product over time. This is crucial for optimizing reaction conditions and understanding reaction kinetics.

Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing the fragmentation patterns of the molecular ion. For this compound, characteristic fragmentation would likely involve the neutral loss of the carboxyl group (CO₂) or the entire carboxylic acid (COOH), as well as fragmentation of the pyrrolidine ring and the isopropyl substituent. These fragmentation patterns provide a structural fingerprint for the molecule, aiding in its identification and differentiation from isomers. Electrospray ionization (ESI) is a common soft ionization technique used for analyzing amino acids and their derivatives, often in conjunction with LC-MS. americanlaboratory.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and conformational properties of this compound. These techniques are sensitive to the molecule's vibrational modes. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands. Key bands would include the C=O stretching vibration of the carboxylic acid group, N-H bending (if protonated), and various C-H stretching and bending vibrations from the pyrrolidine ring and the isopropyl group. sid.ir Compared to L-proline, the spectrum of the N-isopropyl derivative would exhibit more intense and complex bands in the C-H stretching region (~2850-3000 cm⁻¹) due to the additional methyl groups. researchgate.net

Raman spectroscopy provides complementary information. researchgate.net The C-C backbone stretches of the pyrrolidine ring and the symmetric vibrations of the carboxylate group are often prominent in the Raman spectrum. sid.ir Analysis of the vibrational spectra can help in studying intermolecular interactions, such as hydrogen bonding involving the carboxyl group, and in analyzing the conformational state (e.g., ring puckering) of the molecule in different environments.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic of hydrogen-bonded acid dimer. |

| C-H Stretch (Aliphatic) | 2850-3000 | Signals from both the pyrrolidine ring and the isopropyl group. researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1700-1760 | Position is sensitive to hydrogen bonding. |

| COO⁻ Asymmetric Stretch (Zwitterion) | ~1560-1620 | Present if the compound exists in its zwitterionic form. |

| CH₂/CH₃ Bending | 1350-1470 | Includes scissoring and bending modes from the ring and isopropyl group. sid.ir |

| C-N Stretch | 1020-1250 | Vibration of the tertiary amine within the ring. |

Chromatographic Methods for Enantiomeric Purity Determination (HPLC, GC)

Chromatographic methods are essential for assessing the enantiomeric purity of this compound, ensuring that the L-enantiomer is not contaminated with its D-counterpart. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose. americanlaboratory.com

For HPLC, chiral stationary phases (CSPs) are used to separate the enantiomers. researchgate.net Polysaccharide-based columns (e.g., Chiralpak) are commonly effective for separating proline derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phase composition, often a mixture of hexane (B92381) and an alcohol like ethanol, and additives can be optimized to achieve baseline resolution. researchgate.netimpactfactor.org

Gas chromatography can also be used for enantiomeric analysis, but it typically requires derivatization of the amino acid to increase its volatility and improve chromatographic performance. sigmaaldrich.com Common derivatization steps include esterification of the carboxyl group followed by acylation of the amino group. nih.gov The derivatized enantiomers are then separated on a chiral capillary column. tandfonline.com The choice of derivatizing agent and chiral stationary phase is critical for achieving successful separation. nih.gov

| Technique | Stationary Phase Type | Typical Mobile Phase / Carrier Gas | Derivatization |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA, AD-H) researchgate.netimpactfactor.org | Normal Phase: Hexane/Ethanol with additives (e.g., TFA) researchgate.net | Often not required, but can be used to add a UV chromophore. impactfactor.org |

| Chiral GC | Cyclodextrin derivatives (e.g., CHIRALDEX G-TA) sigmaaldrich.com | Inert gas (e.g., Helium, Nitrogen) | Required. Two-step process: e.g., Methylation then Acetylation. sigmaaldrich.comnih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

Q & A

Q. What are the standard characterization techniques for 1-isopropyl-L-proline in novel synthesis, and how should experimental data be validated to ensure structural accuracy?

To confirm the identity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze proton and carbon environments, focusing on the proline ring and isopropyl substituent.

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) or MALDI-TOF.

- X-ray Crystallography : For crystalline derivatives, resolve absolute configuration and stereochemistry.

- Chiral Chromatography : Confirm enantiomeric purity using chiral stationary phases (e.g., Chiralpak® columns).

Validation: Cross-reference data with literature values for analogous proline derivatives. Replicate experiments to ensure consistency, and report statistical confidence intervals for spectral assignments .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives during structural elucidation?

Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

- Method Validation : Compare multiple techniques (e.g., NMR vs. IR) to confirm functional groups.

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.

- Sample Purity : Re-purify compounds via recrystallization or HPLC, and document purity (>95% by HPLC) in supplementary materials .

Advanced Research Questions

Q. What experimental design principles are critical for studying the conformational dynamics of this compound in peptide backbone modulation?

- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., AMBER) to model proline’s ring puckering and isopropyl steric effects.

- Circular Dichroism (CD) : Monitor helix induction or disruption in model peptides.

- NOESY NMR : Detect spatial proximities between the isopropyl group and adjacent residues.

Key Consideration: Control for solvent polarity and temperature, as proline’s cis-trans isomerization is solvent-dependent. Include a table comparing ΔG values for isomerization under varying conditions .

Q. How can researchers optimize enantiomeric purity during solid-phase synthesis of this compound-containing peptides?

- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to minimize racemization during coupling.

- Low-Racemization Conditions : Use HATU/DIPEA activation at 0°C.

- Post-Synthesis Analysis : Apply Marfey’s reagent for chiral amino acid derivatization and HPLC quantification.

Documentation: Report coupling efficiencies and enantiomeric excess (ee) in the methods section, with raw chromatograms in supplementary data .

Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound in aqueous vs. non-polar environments?

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and entropy changes during host-guest interactions.

- Solvent Partitioning : Use octanol-water partition coefficients (logP) to assess hydrophobicity.

- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.

Data Interpretation: Correlate stability with solvent dielectric constants and proline’s zwitterionic nature .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the catalytic asymmetric synthesis of this compound?

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Rh, Pd).

- Reaction Optimization : Use design of experiments (DoE) to vary temperature, pressure, and solvent.

- Mechanistic Studies : Employ in-situ IR or -NMR to monitor intermediate formation.

Reporting Standards: Include yield, turnover number (TON), and enantioselectivity in tables, with error margins .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound-based enzyme inhibition studies?

- Nonlinear Regression : Fit data to the Hill equation to calculate IC and cooperativity.

- ANOVA with Post-Hoc Tests : Compare inhibition across multiple concentrations.

- Bootstrap Resampling : Estimate confidence intervals for small datasets.

Validation: Replicate assays in triplicate and report coefficient of variation (CV) <15% .

Data Presentation Guidelines

Q. Table 1. Recommended Analytical Methods for this compound Research

| Parameter | Technique | Validation Criteria |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC | ee >98%, baseline resolution |

| Thermodynamic Stability | ITC/DSC | ΔG ± 0.5 kcal/mol, R >0.95 |

| Structural Confirmation | X-ray Crystallography | R-factor <0.05, PDB deposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.